2,4-Dichloro-N-(2-nitrophenyl)aniline
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Overview
Description
2,4-Dichloro-N-(2-nitrophenyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chlorine atoms and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(2-nitrophenyl)aniline typically involves the nitration of 2,4-dichloroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2-nitrophenyl)aniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms on the aromatic ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted anilines where the chlorine atoms are replaced by nucleophiles.
Reduction: The major product is 2,4-Dichloro-N-(2-aminophenyl)aniline.
Oxidation: Various oxidation products can be formed depending on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-N-(2-nitrophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(2-nitrophenyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dinitroaniline: Contains two nitro groups, leading to different chemical properties and reactivity.
2,4-Dichloro-N-(3-nitrophenyl)aniline: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness
2,4-Dichloro-N-(2-nitrophenyl)aniline is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of both chlorine and nitro groups provides a versatile platform for various chemical transformations and research applications.
Properties
CAS No. |
86514-69-4 |
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Molecular Formula |
C12H8Cl2N2O2 |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-5-6-10(9(14)7-8)15-11-3-1-2-4-12(11)16(17)18/h1-7,15H |
InChI Key |
FWFNOOPNXWJMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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